molecular formula C11H10N2 B15356502 2-(3-Methylphenyl)pyrimidine

2-(3-Methylphenyl)pyrimidine

Cat. No.: B15356502
M. Wt: 170.21 g/mol
InChI Key: WAMFIVMJCIVTIW-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)pyrimidine is an organic compound characterized by a pyrimidine ring substituted with a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenyl)pyrimidine typically involves the reaction of 3-methylbenzaldehyde with guanidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is then cyclized to form the pyrimidine ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylphenyl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a strong base.

Major Products Formed:

  • Oxidation: Formation of this compound-5-carboxylic acid.

  • Reduction: Formation of 2-(3-methylphenyl)pyrimidin-4-amine.

  • Substitution: Formation of various alkylated derivatives of this compound.

Scientific Research Applications

2-(3-Methylphenyl)pyrimidine has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(3-Methylphenyl)pyrimidine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary widely depending on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

2-(3-Methylphenyl)pyrimidine is structurally similar to other pyrimidine derivatives, such as 2-(4-methylphenyl)pyrimidine and 2-(2-methylphenyl)pyrimidine. the presence of the 3-methyl group on the phenyl ring imparts unique chemical and biological properties to the compound. These differences can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

2-(3-methylphenyl)pyrimidine

InChI

InChI=1S/C11H10N2/c1-9-4-2-5-10(8-9)11-12-6-3-7-13-11/h2-8H,1H3

InChI Key

WAMFIVMJCIVTIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=CC=N2

Origin of Product

United States

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